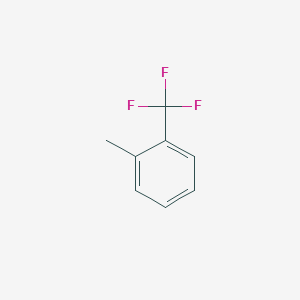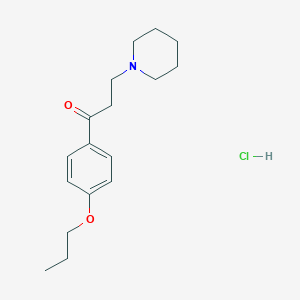
普鲁卡因盐酸盐
描述
Efficacy and Safety Profile of Propiverine
Propiverine hydrochloride is a compound with neurotropic and musculotropic effects, which has been shown to be effective in treating detrusor hyperreflexia and symptoms of an overactive bladder in adults, children, and the elderly. Controlled clinical trials in Europe and Japan have documented its tolerability, with a better profile than oxybutynin, especially regarding the severity of dry mouth. Long-term tolerability was also demonstrated in Japanese studies, with an adverse event incidence rate of 13% over 10 years of treatment. A post-marketing drug surveillance of 4390 patients provided additional data on the efficacy and safety of propiverine, making it one of the few drugs recommended for the treatment of detrusor overactivity by the Committee on Pharmacological Treatment during the First International Consultation on Incontinence .
Synthesis and Structural Analysis of Local Anesthetics
In the realm of local anesthetics, proparacaine hydrochloride has been extensively used in ophthalmic operations. The synthesis process has been scrutinized for impurities, with seven detected at levels ranging from 0.03-1.08%. These impurities were identified through a combination of synthetic process analysis, LC-HRMS, and various spectral and chromatographic analyses. The impurities were confirmed by synthesis and included compounds such as 3-amino-4-propoxybenzoic acid and ethyl 3-amino-4-propoxybenzoate, among others. The development and validation of an HPLC method for these impurities have been established, ensuring the quality control of intermediate, raw material drug, and commercial products .
Synthesis and Hydrolysis of Propranolol Hydrochloride Derivatives
Propranolol hydrochloride was synthesized through a series of reactions starting from α-naphthol, epoxy chloropropane, and isopropylamine. Its derivatives, O-acetyl propranolol hydrochloride and polyacrylic acid immobilized propranolol hydrochloride, were prepared and characterized by melting point, IR, 1HNMR, and single-crystal X-ray diffraction analysis. The hydrolysis of these derivatives under acidic conditions showed a release rate of 15.18% and 17.86% within 8 hours, respectively. The polymeric carrier of the latter derivative suggests potential for clinical application as a prodrug .
Synthesis of Propafenone Hydrochloride
Propafenone hydrochloride was synthesized from phenol and acetic anhydride through a process involving esterification, Fries rearrangement, condensation with benzaldehyde, and catalytic reduction. The resulting 2′-hydroxydihydrochalcone underwent etherification with epichlorohydrin and amination with n-propylamine, culminating in HC1 salt formation. The overall yield of this synthesis was 25% .
Controlled Release of Lidocaine Hydrochloride from Polymerized Drug-Based Deep-Eutectic Solvents
Lidocaine hydrochloride was transformed into deep-eutectic solvents (DESs) to incorporate polymerizable counterparts, resulting in polymer-drug complexes synthesized by free-radical frontal polymerization. The DESs were formed through hydrogen bonding of lidocaine hydrochloride with acrylic acid and methacrylic acid. The resulting polymers loaded with a high concentration of the drug exhibited controlled release triggered by pH, ionic strength, and drug solubility in the medium. This approach offers a novel pathway for drug delivery systems in transdermal technologies .
科学研究应用
固态表征
普鲁卡因盐酸盐(也称为法利卡因)的物理和化学性质已得到分析。这包括热分析、光谱方法、X 射线衍射和核磁共振。研究发现该化合物的两个固相,其中一个在室温下热力学稳定。这种稳定的形式存在于商业产品中,并在高温下内热转变为不太稳定的形式。该研究强调了了解普鲁卡因盐酸盐等药物的固态性质对于药物制剂和稳定性的重要性(Schmidt, 2005)。
透皮给药系统
对透皮给药系统进行的研究包括使用丙二醇凝胶作为储存器的膜调节系统。这项研究旨在提高药物的生物利用度并维持稳态血浆浓度。尽管这项研究的重点是尼卡地平盐酸盐,但该方法和发现与开发普鲁卡因盐酸盐等药物的透皮治疗系统有关(Krishnaiah et al., 2002)。
溶解度和药物相互作用
另一项研究重点是确定利多卡因盐酸盐在各种溶剂中的溶解度,这与普鲁卡因盐酸盐等类似化合物有关。了解不同溶剂中的溶解度有助于开发有效的药物制剂和输送系统。此外,对药物相互作用的研究,例如对乙酰氨基酚和普萘洛尔盐酸盐之间的相互作用的研究,强调了在普鲁卡因盐酸盐的开发和使用中考虑药物相互作用的重要性(Zhou et al., 2018)。
离子导入药物递送
关于离子导入药物递送的研究调查了电迁移和电渗流对利多卡因盐酸盐递送的贡献。这项研究提供了优化药物递送系统的见解,该系统可以应用于普鲁卡因盐酸盐,通过皮肤提高药物递送的效率(Marro et al., 2001)。
掩味和提高溶解度
对具有苦味のプロ庇维林盐酸盐的研究表明,晶体复合物的形成可以提高溶解度并掩盖苦味。这种方法可以应用于普鲁卡因盐酸盐,尤其是在味道令人担忧的口服制剂中(Ogata et al., 2014)。
属性
IUPAC Name |
3-piperidin-1-yl-1-(4-propoxyphenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-2-14-20-16-8-6-15(7-9-16)17(19)10-13-18-11-4-3-5-12-18;/h6-9H,2-5,10-14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLARELGEGUUVPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3670-68-6 (Parent) | |
| Record name | Propipocaine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00151122 | |
| Record name | Propipocaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propipocaine hydrochloride | |
CAS RN |
1155-49-3 | |
| Record name | Falicaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1155-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propipocaine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propipocaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROPIPOCAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0539GSV2ZL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-Bis[dideuterio(phenyl)methyl]nitrous amide](/img/structure/B133538.png)
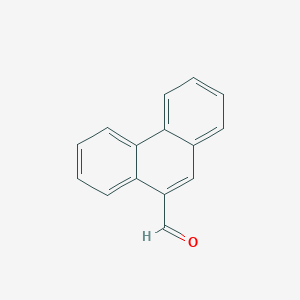
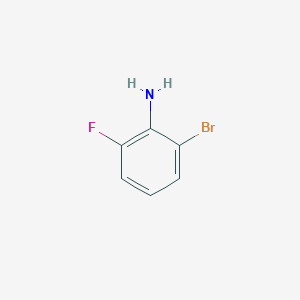
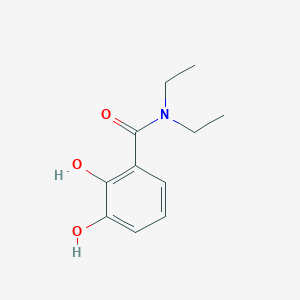
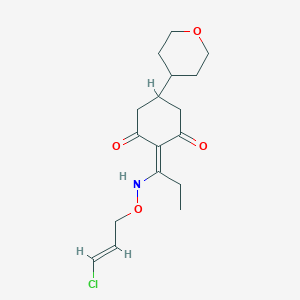
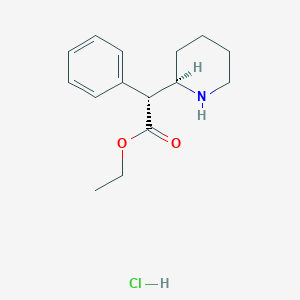
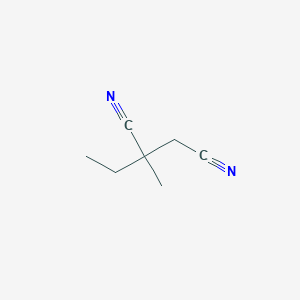
![1,3-Bis(3-phenylpropanoylamino)propan-2-yl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate](/img/structure/B133561.png)
![2-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]-chloro-(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B133563.png)
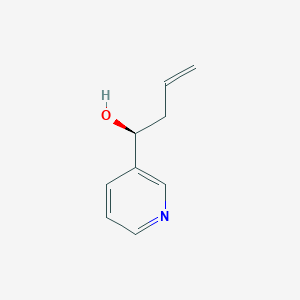
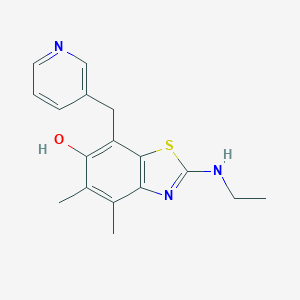
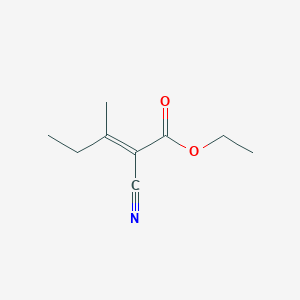
![(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester](/img/structure/B133572.png)
